![molecular formula C25H18Cl2N4 B2927811 N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-97-4](/img/structure/B2927811.png)
N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . The presence of chlorobenzyl and chlorophenyl groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with phenyl, chlorobenzyl, and chlorophenyl groups attached. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolopyrimidine core and the attached groups. The chlorobenzyl and chlorophenyl groups might undergo reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolopyrimidine core and the attached groups could affect properties such as solubility, melting point, and reactivity .科学的研究の応用
Synthesis Techniques and Characterization
A variety of methods have been developed for synthesizing derivatives related to N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing the chemical flexibility and the potential for structural modification of this compound. For instance, a facile synthesis technique involving coupling of chlorophenyl and methyl derivatives to produce pyrrolo[2,3-d]pyrimidin-4-amine compounds was reported, indicating a straightforward approach for generating these compounds in good yields, characterized by spectral analyses and docking studies (Ravi Kumar Bommeraa et al., 2019). Another approach involved cyclization of specific semicarbazides in the presence of nickel compounds to synthesize crystal structures of related compounds, which form inversion dimers via hydrogen bonds, demonstrating the compound's propensity for forming structured, layered arrangements (H. Repich et al., 2017).
Docking Studies and Biological Activity
Docking studies have been conducted on derivatives to explore their potential interactions with biological targets, indicating the research interest in understanding the biological and pharmacological implications of these compounds. The transformation of heterocyclic compounds into irreversible inhibitors through N-methylation was studied, revealing the compound's potential in developing inhibitors for enzymes like monoamine oxidase B (C. Ding & R. Silverman, 1993). Moreover, antimicrobial activity studies of substituted tricyclic compounds, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated, showing significant antibacterial and antifungal activities, highlighting the compound's utility in antimicrobial research (M. Mittal et al., 2011).
Antihypertensive and Anticancer Properties
The antihypertensive activity of pyrido[2,3-d]pyrimidin-7-amine derivatives has been documented, with some compounds achieving normotensive levels in hypertensive rats, showcasing the therapeutic potential of these derivatives in cardiovascular research (L. Bennett et al., 1981). Furthermore, certain derivatives have demonstrated moderate anticancer activity, contributing to the ongoing investigation into the compound's applicability in oncology (Lu Jiu-fu et al., 2015).
将来の方向性
作用機序
Mode of Action
It is known that the compound belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are characterized by a benzyl group attached to the 4-position of a piperidine . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
特性
IUPAC Name |
7-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N4/c26-19-10-12-20(13-11-19)31-15-21(17-6-2-1-3-7-17)23-24(29-16-30-25(23)31)28-14-18-8-4-5-9-22(18)27/h1-13,15-16H,14H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODSMGWEZDCISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

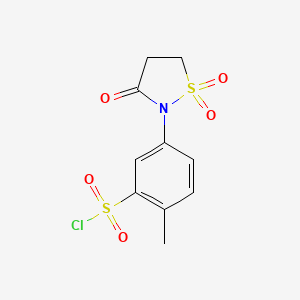
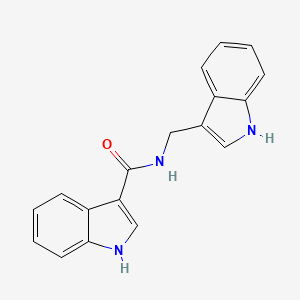
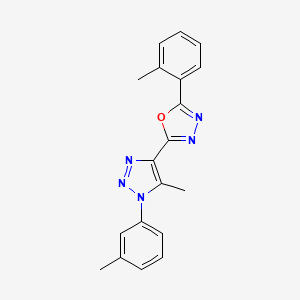
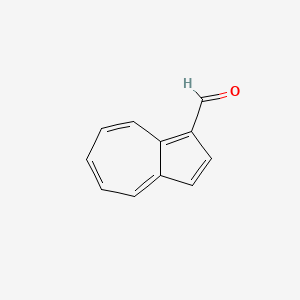
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)
![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)
![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)
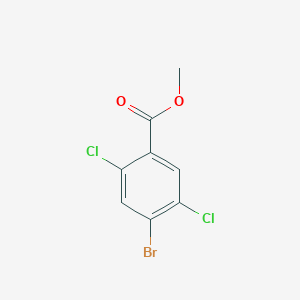
![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)